D-Apiitol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-2-(hydroxymethyl)butane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5/c6-1-4(9)5(10,2-7)3-8/h4,6-10H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXWEZQDLHNYFR-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(CO)(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147421 | |
| Record name | 3-(Hydroxymethyl)erythritol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10592-17-3 | |
| Record name | (3S)-2-(Hydroxymethyl)-1,2,3,4-butanetetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10592-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)erythritol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hydroxymethyl)erythritol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APIITOL, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHF6HM7MWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence and Structural Context of D Apiitol in Biological Systems
Association of D-Apiitol with D-Apiose-Containing Glycans in Plant Cell Walls
The primary context for the occurrence of this compound in plants is its relationship with D-apiose, a key constituent of certain pectic polysaccharides within the plant cell wall. D-apiose is a branched-chain pentose (B10789219) that is characteristic of vascular plants, though it is never found in its free form in nature. oup.com Instead, it is integrated into complex carbohydrate structures.
This compound's Relationship to Rhamnogalacturonan II (RG-II) Metabolism and Structure
Rhamnogalacturonan II (RG-II) is a structurally complex pectic polysaccharide found in the primary cell walls of all higher plants. researchgate.netmdpi.com Despite its complexity, involving at least 12 different types of monosaccharides, the structure of RG-II is remarkably conserved across species. researchgate.net D-apiose is a critical component of RG-II, present in its side chains. oup.comnih.gov A unique feature of RG-II is its ability to form a dimer through a borate (B1201080) diester cross-link, a bond that is essential for the proper structure and function of the plant cell wall. researchgate.netnih.govnih.gov This cross-linking occurs between the apiosyl residues of two RG-II monomers. researchgate.netnih.govnih.gov
The direct metabolic role of this compound in RG-II biosynthesis is primarily understood through its precursor, D-apiose. The biosynthesis of D-apiose involves the enzyme UDP-D-apiose/UDP-D-xylose synthase. However, the connection to this compound is most evident in the analytical procedures used to elucidate the intricate structure of RG-II. For instance, to confirm the structure of the side chains of RG-II, chemical derivatization techniques are employed. One such technique involves the reduction of the apiosyl residues to apiitol (B1257334). This conversion is crucial for preventing the base-catalyzed degradation of the polysaccharide during methylation analysis, a common method for determining glycosidic linkages. nih.gov Specifically, in the characterization of the B side chain of RG-II from various plant sources, the terminal D-apiosyl residue is converted to this compound by treatment with sodium borohydride. nih.gov This chemical stability of the resulting apiitol allows for the accurate determination of the surrounding sugar linkages. nih.gov
While much of the evidence for this compound in the context of RG-II is from these analytical methods, the existence of an enzyme, apiose 1-reductase, which catalyzes the conversion of D-apiose to this compound, suggests that this compound can be a natural metabolite in organisms. wikipedia.org
This compound as a Metabolite or Component within Apiogalacturonans
Apiogalacturonans are another class of pectic polysaccharides found in the cell walls of certain aquatic monocots, such as duckweed (Lemna minor) and seagrasses. oup.comnih.gov These polysaccharides are characterized by a backbone of D-galacturonic acid residues with side chains containing D-apiose. oup.com In some species, the apiose content in the cell wall can be substantial. nih.gov
Similar to its role in RG-II, the presence of this compound in the context of apiogalacturonans is primarily documented as a product of the chemical reduction of D-apiose for structural analysis. The fundamental building block of these polysaccharides is D-apiose, and this compound serves as a stable derivative for analytical purposes. However, the documented activity of apiose 1-reductase in bacteria isolated from parsley seeds, which can interconvert D-apiose and this compound, points to the potential for this compound to exist as a natural metabolite within plant tissues where apiogalacturonans are abundant. oup.com
This compound's Presence and Derivatives in Plant Secondary Metabolites
Beyond the structural polysaccharides of the cell wall, D-apiose is a constituent of a vast array of plant secondary metabolites. These compounds are not directly involved in the primary processes of growth and development but are crucial for the plant's interaction with its environment, including defense against herbivores and pathogens. oup.com It is estimated that over 1,200 apiose-containing specialized metabolites have been identified in more than 100 plant species. wikipedia.org
This compound as a Core Scaffold in Structurally Diverse Glycosides
Glycosides are a major class of secondary metabolites in which a sugar molecule is bonded to a non-sugar moiety, known as an aglycone. The apiose-containing glycosides are particularly diverse. In many of these compounds, a D-apiosyl group is attached to another sugar, such as glucose, to form a disaccharide which is then linked to the aglycone. researchgate.net A well-known example is apiin, a flavonoid glycoside abundant in celery and parsley, where an apiosyl-glucose disaccharide is attached to the flavonoid apigenin. nih.govwikipedia.org
While the majority of naturally occurring glycosides in this family contain D-apiose, the enzymatic machinery for the reduction of D-apiose to this compound exists. The enzyme apiose 1-reductase utilizes this compound and NAD+ to produce D-apiose, NADH, and H+. wikipedia.org This reversible reaction implies that this compound can be formed in vivo and could potentially serve as a core scaffold for the attachment of other chemical groups, leading to the formation of this compound-containing glycosides. However, specific, naturally occurring examples of glycosides with a this compound core are not as widely documented as their D-apiose counterparts.
Characterization of Acyclic Polyhydroxylated this compound Cores in Complex Polyphenols
Polyphenols are a large group of plant secondary metabolites characterized by the presence of multiple phenol (B47542) structural units. This category includes flavonoids, tannins, and lignans. The glycosylation of polyphenols, including the addition of D-apiose, is a common modification that affects their solubility, stability, and biological activity.
The potential for this compound to form the core of complex polyphenols stems from its nature as a polyhydroxylated acyclic sugar alcohol. The hydroxyl groups of this compound provide multiple potential sites for the attachment of phenolic acids or other complex aromatic structures. While the direct isolation and characterization of complex polyphenols with an acyclic this compound core are not extensively reported in the literature, the metabolic machinery to produce this compound from the widely distributed D-apiose suggests that such compounds could exist in nature. The structural diversity of plant secondary metabolites is vast, and it is plausible that this compound serves as a precursor or a structural component in yet-to-be-discovered complex polyphenols.
Biosynthesis and Metabolic Interconversions Involving D Apiitol
Enzymatic Pathways for D-Apiitol Formation and its Interconversion with D-Apiose
The formation of this compound is directly tied to the availability of D-apiose. This relationship is governed by specific enzymes that facilitate their interconversion. The ultimate origin of the carbon skeleton for both molecules is the sugar nucleotide, uridine-5′-diphosphate-D-glucuronic acid (UDP-GlcA).
The reversible conversion between D-apiose and this compound is catalyzed by a dehydrogenase enzyme. Specifically, an enzyme identified as Apiose 1-reductase facilitates the reduction of D-apiose to this compound. wikipedia.org This reaction utilizes the cofactor NAD+ and produces D-apiose, NADH, and a proton (H+). wikipedia.org This enzymatic step is a critical link in the metabolism of D-apiose, allowing the cell to channel it into different metabolic fates, including the formation of the sugar alcohol this compound.
The biosynthesis of D-apiose, the direct precursor to this compound, begins with the activated sugar UDP-D-glucuronic acid (UDP-GlcA). nih.govacs.orgnih.govoup.com D-apiose is a plant-specific branched-chain monosaccharide found in complex pectic polysaccharides like rhamnogalacturonan II (RG-II) and apiogalacturonan. nih.gov In RG-II, D-apiose plays a structural role by creating borate (B1201080) ester cross-links between polysaccharide chains, which is vital for the mechanical properties of the plant primary cell wall. nih.govoup.compsu.edunih.gov
The conversion of UDP-GlcA to UDP-D-apiose is a remarkable and complex enzymatic reaction. researchgate.netnih.gov It involves an NAD+-dependent process that includes decarboxylation and a rearrangement of the carbon skeleton, resulting in the contraction of the six-membered pyranose ring of glucuronic acid into the five-membered furanose ring of apiose. nih.govnih.govnih.gov This entire sequence is catalyzed by a single enzyme, UDP-D-apiose/UDP-D-xylose synthase (UAXS or AXS). nih.govnih.gov
Role of UDP-Apiose/UDP-Xylose Synthase (UAXS/AXS) in Pathways Leading to this compound Precursors
The central enzyme in the pathway leading to D-apiose, and consequently this compound, is UDP-D-apiose/UDP-D-xylose synthase (UAXS), also known as AXS. acs.orgacs.org This bifunctional enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is notable for its ability to catalyze a complex, multi-step reaction within a single active site. nih.govacs.org It converts UDP-GlcA into two products: UDP-D-apiose and UDP-D-xylose. nih.govpsu.edu
Genes encoding AXS have been identified, cloned, and characterized from various plant species, including the model organism Arabidopsis thaliana. nih.govoup.com In Arabidopsis, two genes, AXS1 and AXS2, have been identified and shown to be expressed in all plant tissues, consistent with a housekeeping function in synthesizing essential cell wall precursors. nih.govoup.comresearchgate.net
Functional expression of the Arabidopsis AXS1 cDNA in Escherichia coli produced a recombinant enzyme that successfully catalyzed the conversion of UDP-GlcA into a mixture of UDP-D-apiose and UDP-D-xylose. nih.govpsu.edu The enzyme requires NAD+ for its activity and is strongly inhibited by UDP-D-galacturonate. nih.govpsu.edu Studies have also functionally characterized UAS (UDP-Apiose Synthase) homologs from avascular plants like mosses and liverworts, as well as from green algae, demonstrating that the ability to form UDP-apiose existed prior to the evolution of vascular plants. nih.govosti.gov
Table 1: Properties of Recombinant AXS1 from Arabidopsis thaliana
| Property | Finding | Source(s) |
|---|---|---|
| Substrate | Uridine-5′-diphosphate-D-glucuronic acid (UDP-GlcA) | nih.govpsu.edu |
| Products | UDP-D-apiose and UDP-D-xylose | nih.govpsu.edu |
| Cofactor | NAD+ (required for activity) | nih.govpsu.edu |
| Turnover Number | 0.3 min⁻¹ | nih.govpsu.edu |
| Inhibitor | UDP-D-galacturonate | nih.govpsu.edu |
| Expression | Highly expressed in all plant organs | nih.gov |
The mechanism of the UAXS-catalyzed reaction is exceptionally complex, involving oxidation, decarboxylation, rearrangement, and reduction steps. nih.govacs.org The proposed reaction sequence begins with the NAD+-dependent oxidation of UDP-GlcA at the C-4 position, followed by decarboxylation to yield a UDP-4-ketoxylose intermediate. acs.orgnih.govnih.gov
Two primary mechanisms have been proposed for the subsequent ring contraction that forms UDP-apiose:
Retro-aldol/Aldol (B89426) Mechanism: This pathway involves the cleavage of the C2–C3 bond in a retro-aldol reaction, followed by cyclization via an aldol reaction to form the branched-chain furanose ring. acs.orgnih.gov Evidence from studies using phosphonate (B1237965) analogues of UDP-D-apiose supports this mechanism. acs.orgnih.gov These studies demonstrated for the first time that AXS can interconvert the two reaction products, which was previously thought not to occur. nih.gov
1,2-Shift Mechanism: An alternative proposal involves a direct rearrangement through a 1,2-shift. acs.orgnih.gov
Recent mechanistic studies combining crystallography, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations have provided deeper insights. nih.govacs.org These studies suggest the reaction starts with C4-OH oxidation, which induces a conformational change in the sugar ring. acs.org The sugar ring opens before decarboxylation occurs, and a keto-enol tautomerization is a necessary step for the final ring contraction. nih.govacs.org A key cysteine residue (Cys100) has been identified as crucial for steering the rearrangement of the carbon skeleton. nih.gov
Investigations into the Metabolic Fate and Catabolism of this compound-Containing Compounds in Diverse Organisms
While the biosynthesis of apiose-containing compounds is characteristic of plants, the degradation of these molecules is carried out by various microorganisms, particularly those in the human gut. nih.govnih.gov Research has identified several catabolic pathways for D-apiose in bacteria. nih.govnih.gov
Guided by the discovery of solute-binding proteins (SBPs) specific for D-apiose, four distinct catabolic pathways have been uncovered in bacteria like Bacteroides vulgatus. nih.govnih.gov These pathways involve a host of previously unknown enzymatic reactions. One pathway initiates with the oxidation of D-apiose, while others proceed through the intermediate D-apionate. nih.gov
A key enzyme discovered in this context is D-apionate oxidoisomerase, which catalyzes an unusual hydroxymethyl group migration. nih.govnih.gov Subsequent steps can involve enzymes from the RuBisCO-like protein (RLP) superfamily, such as 3-oxo-isoapionate-4-phosphate decarboxylase. nih.gov Another identified pathway involves a transketolase that converts a phosphorylated form of D-apiose into intermediates of central carbon metabolism, such as dihydroxyacetone phosphate (B84403) and D-xylulose 5-phosphate. nih.gov Overexpression of a duckweed UAS in moss led to an increase in soluble apiose but not its incorporation into the cell wall, suggesting the moss lacks the necessary glycosyltransferases for that step. nih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| D-Apiose | Api |
| Uridine-5′-diphosphate-D-glucuronic acid | UDP-GlcA |
| Uridine-5′-diphosphate-D-apiose | UDP-Api |
| Uridine-5′-diphosphate-D-xylose | UDP-Xyl |
| Nicotinamide adenine (B156593) dinucleotide (oxidized) | NAD+ |
| Nicotinamide adenine dinucleotide (reduced) | NADH |
| Uridine-5′-diphosphate-D-galacturonic acid | UDP-GalA |
| D-apionate | |
| Dihydroxyacetone phosphate |
Advanced Synthetic Methodologies for D Apiitol and Its Analogues
Chemoenzymatic Synthesis Approaches Utilizing D-Apiitol-Related Enzymes
Chemoenzymatic synthesis combines the high selectivity of biological catalysts with the practicality of chemical reactions, offering an efficient route to complex molecules like this compound. nih.govresearchgate.net The primary enzymatic approach for synthesizing this compound involves the reduction of its corresponding branched-chain sugar, D-apiose.
Key Research Findings:
An enzyme central to this strategy is D-apiose reductase (EC 1.1.1.114), which catalyzes the NAD⁺-dependent interconversion of D-apiose and this compound. oup.com This enzyme has been identified and purified from bacteria such as Aerobacter aerogenes and a Micrococcus species, both capable of using D-apiose as a carbon source. oup.com The reaction involves the stereospecific reduction of the aldehyde group of D-apiose to the corresponding primary alcohol of this compound.
The general chemoenzymatic process can be outlined as:
Synthesis of Precursor: Chemical synthesis or commercial acquisition of the starting material, D-apiose.
Enzymatic Reduction: Employment of D-apiose reductase or a whole-cell system containing a suitable carbonyl reductase to convert D-apiose to this compound. nih.gov
Cofactor Regeneration: In isolated enzyme systems, a cofactor regeneration system (e.g., using glucose dehydrogenase) is often employed to recycle the expensive NAD⁺/NADH cofactor, making the process more economically viable. nih.gov
The high stereoselectivity of the enzyme ensures the formation of the correct this compound stereoisomer, a significant advantage over some purely chemical reduction methods that might require chiral auxiliaries or result in mixtures of diastereomers.
Table 1: Enzymes Involved in this compound Related Chemoenzymatic Synthesis
| Enzyme | Source Organism | Reaction Catalyzed | Cofactor | Relevance to this compound Synthesis |
|---|---|---|---|---|
| D-Apiose Reductase | Aerobacter aerogenes, Micrococcus sp. | D-Apiose + NADH + H⁺ ⇌ this compound + NAD⁺ | NAD⁺/NADH | Direct, stereospecific reduction of D-apiose to this compound. oup.com |
| Carbonyl Reductases | Rhodosporidium toruloides | General ketone/aldehyde reduction | NAD(P)H | Can be used for asymmetric reduction of apiose-like precursors. nih.gov |
Chemical Synthesis Strategies for this compound and its Stereoisomers for Research Applications
Purely chemical syntheses provide versatile pathways to this compound and, crucially, its stereoisomers, which are indispensable for structure-activity relationship studies. These strategies often rely on the principles of stereoselective synthesis, starting from readily available chiral precursors. nih.govnih.gov The definitive confirmation of D-apiose's structure was achieved through the chemical synthesis of both its D- and L-forms. oup.com
Key Synthetic Strategies:
Synthesis from Chiral Pool Precursors: A common approach involves starting from well-defined chiral molecules like D-mannitol, D-glyceraldehyde, or D-serine. researchgate.net For instance, a synthesis could begin with a protected form of D-glyceraldehyde, introducing the required carbon atoms through stereocontrolled reactions like Grignard or Wittig reactions, followed by the creation of the branched hydroxymethyl group.
Stereoselective Reactions: The construction of the multiple stereocenters in this compound and its isomers requires high stereocontrol. Key reactions include:
Sharpless Asymmetric Epoxidation/Dihydroxylation: To introduce hydroxyl groups with specific stereochemistry.
Grignard Additions to Chiral Aldehydes: To form new carbon-carbon bonds with predictable stereochemical outcomes. researchgate.net
Ring-Closing Metathesis (RCM): Can be used to form cyclic precursors that are then opened to yield the acyclic apiitol (B1257334) backbone. researchgate.net
Resolution and Separation: When a synthesis produces a mixture of stereoisomers (diastereomers), chromatographic techniques such as high-performance liquid chromatography (HPLC), often on a chiral stationary phase, are employed for their separation and purification. nih.gov
The synthesis of various stereoisomers allows researchers to probe the specific spatial arrangement of functional groups required for biological activity or molecular recognition. nih.gov
Table 2: Comparison of General Strategies for Stereoisomer Synthesis
| Strategy | Description | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products (e.g., sugars, amino acids) as starting materials. researchgate.net | Functional group interconversions, C-C bond formation. | Defined absolute stereochemistry from the start. | Limited to the structures derivable from the starting material. |
| Asymmetric Catalysis | Employs chiral catalysts to induce stereoselectivity in a reaction on a prochiral substrate. | Asymmetric hydrogenation, epoxidation, dihydroxylation. | High enantiomeric excess, catalytic amount of chiral source needed. | Catalyst development can be complex and expensive. |
| Diastereoselective Synthesis | Uses an existing stereocenter in the molecule to direct the formation of a new stereocenter. nih.gov | Grignard addition to chiral aldehydes, Diels-Alder reactions. | Predictable control over relative stereochemistry. | Requires a pre-existing chiral center. |
| Resolution | Separates a racemic mixture into its constituent enantiomers. nih.gov | Diastereomeric salt formation, chiral chromatography. | Access to both enantiomers. | 50% theoretical maximum yield for the desired enantiomer. |
Preparation of this compound Phosphonate (B1237965) Analogues for Mechanistic Enzymology
Phosphonate analogues are powerful tools in mechanistic enzymology. nih.gov By replacing a phosphate (B84403) ester's labile P-O-C bond with a hydrolytically stable P-C bond, phosphonates can act as non-hydrolyzable mimics of natural phosphate substrates or transition states. researchgate.net The preparation of this compound phosphonate analogues is designed to create inhibitors or probes for enzymes that process phosphorylated sugars. researchgate.netnih.gov
Synthetic Approach:
The synthesis of a this compound phosphonate analogue would typically involve:
Selective Protection: Starting with this compound or a precursor, all hydroxyl groups except the one intended for phosphonate substitution are protected using standard protecting groups (e.g., benzyl, silyl (B83357) ethers).
Activation: The target hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.
Phosphonate Introduction: The key step is the nucleophilic substitution of the leaving group with a phosphite (B83602) ester, most commonly via the Michaelis-Arbuzov reaction . mdpi.com This reaction involves treating the activated precursor with a trialkyl phosphite to form the phosphonate.
Deprotection: Finally, the protecting groups are removed to yield the desired this compound phosphonate analogue.
These phosphonate analogues can act as potent competitive inhibitors of enzymes like kinases or phosphatases by binding tightly to the active site without being turned over, allowing for detailed structural (e.g., X-ray crystallography) and mechanistic studies. researchgate.netfrontiersin.org
Table 3: Potential this compound Phosphonate Analogues and Their Enzymological Applications
| Analogue Structure (Conceptual) | Mimics | Target Enzyme Class (Hypothetical) | Application in Mechanistic Enzymology |
|---|---|---|---|
| This compound-1-phosphonate | This compound-1-phosphate | Kinases, Phosphatases | Competitive inhibitor to study substrate binding and enzyme kinetics. researchgate.net |
| This compound-diphosphonate analogue | This compound-diphosphate derivative | Glycosyltransferases | Stable substrate analogue to trap the enzyme-substrate complex. mdpi.com |
Development of this compound as a Synthetic Scaffold for the Construction of Complex Molecules
A synthetic scaffold, or building block, is a core molecular structure from which a library of diverse and complex molecules can be built. youtube.com The unique branched-chain pentose (B10789219) structure of this compound, with its multiple, stereochemically defined hydroxyl groups, makes it an attractive chiral scaffold for synthetic chemistry.
Utility as a Scaffold:
High Functionality: this compound possesses five hydroxyl groups, offering multiple points for chemical modification and elaboration.
Defined Stereochemistry: Its inherent chirality can be transferred to more complex target molecules, which is crucial in medicinal chemistry where stereoisomers can have vastly different biological activities. nih.gov
Structural Uniqueness: The C3 tertiary alcohol and branched hydroxymethyl group allow for the construction of novel molecular architectures, such as spirocycles or densely substituted carbocycles, that are difficult to access from linear scaffolds. nih.gov
The synthetic strategy involves the selective protection and deprotection of this compound's hydroxyl groups. This allows chemists to precisely control which part of the molecule reacts, enabling the stepwise construction of larger, more intricate structures. For example, two hydroxyl groups could be converted into a cyclic acetal, leaving the others free for further reactions. This approach leverages the this compound core to create libraries of stereochemically diverse compounds for screening in drug discovery programs. nih.gov
Biological Functions and Research Applications of D Apiitol and Its Derivatives
D-Apiitol as a Core Structure in Bioactive Natural Products
The unique branched structure of the apiose skeleton, from which this compound is derived, makes it a valuable component in the synthesis of complex natural products. Its multiple hydroxyl groups offer sites for chemical modification, allowing for the creation of a diverse range of derivatives with potential biological activities.
Polyphenols are a broad class of plant secondary metabolites that have been the subject of extensive research for their potential health benefits, including their antiviral properties. researchgate.net Numerous studies have demonstrated that various polyphenols can inhibit the replication of the human immunodeficiency virus (HIV) through multiple mechanisms of action. researchgate.netherbapolonica.pl For instance, certain polyphenols have been shown to reactivate latent HIV-1 transcription, a key step in the "shock and kill" strategy for eradicating the virus. nih.gov
Compounds like gallic acid, a common phenolic acid, have demonstrated anti-HIV-1 activities by interacting with viral proteins such as reverse transcriptase and gp120. researchgate.net While the specific compound 1,3,4,5-tetragalloylapiitol is not extensively documented in the available research, the known anti-HIV activity of galloyl-containing molecules suggests that this compound-derived polyphenols could be a promising area for future anti-HIV drug discovery. The attachment of multiple galloyl (a type of polyphenol) units to the this compound core could lead to novel compounds with potent and specific anti-HIV effects. The exploration of such derivatives is part of a broader effort to identify new, effective anti-HIV agents from natural sources to combat the emergence of drug-resistant HIV strains. researchgate.net
The chemical structure of this compound features multiple hydroxyl (-OH) groups, making it an ideal polyhydroxylated scaffold. In medicinal chemistry, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of new compounds with diverse biological activities. The strategic modification of natural product scaffolds is a common approach in drug discovery to develop new therapeutic agents.
The this compound molecule provides a three-dimensional framework that allows for the precise spatial arrangement of bioactive subunits. By attaching different molecules, such as polyphenols or other pharmacologically active groups, to the hydroxyl groups of this compound, researchers can systematically explore the structure-activity relationships of the resulting derivatives. This approach can lead to the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. The inherent chirality and defined stereochemistry of this compound also offer the potential for creating stereochemically complex and specific bioactive molecules.
Implications for Plant Cell Wall Integrity and Development through D-Apiose Metabolism Pathways
D-apiose, the metabolic precursor to this compound, is a critical component of certain complex polysaccharides in the plant cell wall. The metabolism of D-apiose is therefore intrinsically linked to the structural integrity and proper development of plants.
One of the most well-characterized roles of D-apiose is its function in the structure of rhamnogalacturonan-II (RG-II), a complex pectic polysaccharide found in the primary cell walls of all higher plants. The structure of RG-II is highly conserved and contains apiose residues in one of its side chains.
A crucial feature of RG-II is its ability to form dimers through a borate (B1201080) ester cross-link. This cross-linking occurs between the apiosyl residues of two RG-II molecules, creating a stable network that is essential for the tensile strength and integrity of the cell wall. Research has shown that this borate-mediated dimerization is critical for normal plant growth and development. The study of D-apiose and this compound metabolism is therefore vital to understanding the synthesis and assembly of functional plant cell walls.
Given the importance of D-apiose in cell wall structure, it is not surprising that disruptions in its metabolism can lead to significant phenotypic changes in plants. In model organisms such as Arabidopsis thaliana, mutations in genes involved in the synthesis or incorporation of apiose can result in severe developmental defects.
Exploration of Potential Pharmaceutical and Agri-Food Research Applications for this compound Derivatives
The unique structural features of this compound and its derivatives have led to the exploration of their potential applications in both the pharmaceutical and agri-food industries.
In the pharmaceutical realm, the development of derivatives from natural products is a well-established strategy for drug discovery. Similar to how chitosan (B1678972) derivatives are being investigated for a wide range of medical applications, from drug delivery to tissue engineering, this compound derivatives present an opportunity for creating novel therapeutic agents. google.com The polyhydroxylated nature of this compound allows for the synthesis of a wide array of compounds that can be screened for various biological activities, including antiviral, antibacterial, and anti-inflammatory properties.
In the agri-food industry, there is a growing interest in the use of bioactive compounds from natural sources as functional food ingredients and food preservatives. nih.gov Derivatives of sugars and polyols are already used in the food industry for their various properties. For instance, lactose (B1674315) derivatives are utilized for their prebiotic effects and as low-calorie sweeteners. researchgate.net this compound and its derivatives could potentially be explored for similar applications, such as functional food additives that offer health benefits beyond basic nutrition. Their potential as natural preservatives or as components in biodegradable packaging materials is also an area for future research.
Analytical Techniques and Methodologies for D Apiitol Research
Mass Spectrometry (MS) for Structural Elucidation and Quantification of D-Apiitol and its Derivatives
Mass Spectrometry (MS) is an indispensable technique in this compound research, providing critical information on molecular weight and fragmentation patterns, which aids in structural confirmation and quantification. It is almost always coupled with a chromatographic separation method like GC or LC.
Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently applied method for metabolite profiling that includes sugar alcohols. mdpi.com The analysis of this compound via GC-MS necessitates a derivatization step to make it sufficiently volatile.
Trimethylsilyl (TMS) Derivatization: This is one of the most common derivatization methods in metabolomics. nih.gov The process replaces the active hydrogens on the hydroxyl groups of this compound with TMS groups (-Si(CH₃)₃). nih.gov A typical two-step protocol involves an initial methoximation to stabilize any open-chain aldehyde or keto forms, followed by silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comresearchgate.net The resulting TMS derivative of this compound is volatile and thermally stable, making it suitable for GC analysis. The mass spectrum of the TMS-derivatized this compound will exhibit characteristic fragment ions, including a prominent peak at m/z 73, which corresponds to the TMS group, aiding in its identification. nih.gov
Acetyl Derivatization: An alternative to silylation is acetylation, which also increases the volatility of the polyol for GC-MS analysis. researchgate.net
| Derivatization Agent | Analyte Form | Key Mass Spectral Feature | Purpose |
| MSTFA / HMDS | Trimethylsilyl (TMS) ether | Characteristic fragment ions, including m/z 73 from the TMS group. researchgate.netnih.gov | Increases volatility and thermal stability for GC analysis. nih.gov |
| Acetic Anhydride | Acetyl ester | Characteristic fragmentation pattern of the acetylated compound. | Increases volatility for GC analysis. researchgate.net |
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern metabolomics, offering high sensitivity and specificity for the analysis of compounds in complex biological samples. labrulez.com This technique is particularly well-suited for this compound research, as it can analyze the polar, non-volatile compound in its native state.
LC-MS/MS can be deployed in two primary modes:
Untargeted Metabolomics: This approach aims to detect and identify all measurable metabolites in a sample to discover novel compounds or generate new hypotheses. labrulez.com High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are used for this purpose to obtain accurate mass measurements, which facilitate the identification of this compound and its derivatives. mdpi.com
Targeted Metabolomics: This mode focuses on the precise and accurate quantification of a predefined list of metabolites, including this compound. labrulez.com Triple quadrupole (QqQ) or QTRAP mass spectrometers are typically used, operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com This method provides excellent sensitivity and is the gold standard for validating and quantifying specific metabolites in pathway research. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for the definitive structural elucidation of organic molecules like this compound. core.ac.uk It provides detailed information about the chemical environment, number, and connectivity of atoms within the molecule. iosrjournals.org
For this compound, a combination of NMR experiments is used for complete structural assignment:
1D NMR: ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the types and number of hydrogen and carbon atoms present. iosrjournals.org
2D NMR: More advanced two-dimensional techniques are used to establish the complete molecular structure.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the carbon skeleton. core.ac.uk
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. core.ac.ukiosrjournals.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular framework. core.ac.ukiosrjournals.org
Together, these NMR techniques provide unambiguous confirmation of the this compound structure, including its stereochemistry. core.ac.uk
Spectroscopic and Other Advanced Analytical Approaches for this compound Characterization
Beyond the core techniques, other advanced analytical methods can be employed for a more comprehensive characterization of this compound and its environment.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): Coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC provides significantly enhanced peak capacity and resolution compared to conventional GC. nih.gov This is particularly useful for separating derivatized this compound from a multitude of other metabolites in highly complex biological extracts. nih.gov
Comprehensive Two-Dimensional Liquid Chromatography (LCxLC): Similar to GCxGC, this technique uses two different LC columns to achieve superior separation of complex aqueous samples, which could be applied to the analysis of plant or microbial extracts containing this compound. shimadzu.fr
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in a molecule. For this compound, it would primarily show strong absorptions corresponding to the O-H (hydroxyl) and C-H bonds, helping to confirm its identity as a polyol. researchgate.net
Inverse Gas Chromatography (IGC): While not used for structural elucidation, IGC is an advanced technique for characterizing the physicochemical surface properties of solid materials. researchgate.net If this compound were being studied in its solid, crystalline form, IGC could be used to measure properties like surface energy. researchgate.net
Application of Periodate Oxidation in Biosynthetic Studies Involving this compound
Periodate oxidation, also known as the Malaprade reaction, is a crucial analytical technique for the structural elucidation of carbohydrates and their derivatives, including this compound. This reaction selectively cleaves the carbon-carbon bonds of vicinal diols (hydroxyl groups on adjacent carbon atoms), resulting in the formation of aldehydes or ketones. aalto.fi The high selectivity and quantitative nature of this reaction under mild, aqueous conditions make it an invaluable tool in biosynthetic studies to confirm the structure of intermediates and final products. aalto.fi
In the context of this compound and its parent sugar, D-apiose, periodate oxidation is instrumental in verifying their unique branched-chain structure. The biosynthesis of D-apiose, the precursor to this compound, involves a complex enzymatic rearrangement of UDP-D-glucuronic acid. researchgate.net Confirmation of the resulting apiose structure is a critical step in studying this pathway. Periodate oxidation provides a chemical means to validate the presence of the specific arrangement of hydroxyl groups found in apiose and its reduced form, apiitol (B1257334).
The reaction proceeds via the formation of a cyclic periodate ester with the vicinal diols. This intermediate then breaks down, cleaving the C-C bond and oxidizing the hydroxyl groups. By quantifying the consumption of periodate and identifying the resulting oxidation products (such as formaldehyde and formic acid), the structure of the original molecule can be deduced.
A practical application of this technique was demonstrated in the structural analysis of D-apiose. In a study by Williams and Jones (1964), a derivative of D-apiose, D-apiose N-benzyl N-phenylhydrazone, was subjected to periodate oxidation. The results showed a consumption of 1.95 moles of periodate, yielding 1.06 moles of acid and 1.05 moles of formaldehyde per mole of the apiose derivative. These findings are consistent with the known structure of apiose and serve as a clear example of how periodate oxidation can be used to confirm the identity of this branched-chain sugar, a critical aspect of verifying its biosynthetic origin.
Optimization of Sample Preparation and Derivatization Strategies for this compound Analysis in Complex Biological Matrices
The accurate quantification of this compound in complex biological matrices, such as plant tissues, presents significant analytical challenges. These matrices contain a multitude of interfering compounds, including pigments, lipids, proteins, and other carbohydrates, which can compromise the sensitivity and accuracy of analytical methods. Furthermore, this compound, as a polyol, is non-volatile and lacks a strong chromophore, making its direct analysis by common techniques like gas chromatography (GC) or UV-based high-performance liquid chromatography (HPLC) difficult. scirp.orgsemanticscholar.org Therefore, robust sample preparation and derivatization strategies are essential.
Optimization of sample preparation typically involves two key stages: extraction and cleanup. The goal is to efficiently extract this compound from the sample matrix while minimizing the co-extraction of interfering substances. This is followed by a cleanup step to further purify the extract.
Extraction: The choice of extraction solvent and method is critical. Solvents are selected based on the polarity of this compound. A common approach involves homogenization of the plant material in a polar solvent system, such as aqueous methanol or ethanol, to effectively solubilize the polyol. nih.gov Advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MWE) can be employed to improve efficiency and reduce extraction time. taylorfrancis.com
Cleanup using Solid-Phase Extraction (SPE): Following initial extraction, Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. nih.gov SPE utilizes a solid sorbent packed into a cartridge to selectively retain either the analyte of interest or the interfering compounds. For polar compounds like this compound, reversed-phase (e.g., C18) or specific ion-exchange sorbents can be effective. scirp.orgnih.gov The process involves conditioning the cartridge, loading the crude extract, washing away impurities with a weak solvent, and finally eluting the purified this compound with a stronger solvent. This significantly reduces matrix effects, leading to cleaner chromatograms and more reliable quantification.
Derivatization Strategies: To overcome the low volatility and lack of chromophores of this compound for analysis, a derivatization step is necessary. This chemical modification converts the polar hydroxyl groups into less polar, more volatile, and more easily detectable derivatives.
Silylation: This is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl groups in this compound. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens with trimethylsilyl (TMS) groups. The resulting TMS-ethers are significantly more volatile and are well-suited for GC-MS analysis.
Acetylation (Alditol Acetates): Another robust method is the formation of alditol acetates. This two-step process first involves the reduction of any aldehyde or ketone groups to hydroxyls (not necessary for this compound which is already a polyol), followed by acetylation of all hydroxyl groups using an acetylating agent like acetic anhydride, often with a catalyst such as 1-methylimidazole. google.comresearchgate.net The resulting alditol acetate derivatives are stable and exhibit excellent chromatographic properties for GC-MS analysis. google.comrestek.com
Benzylation: For HPLC analysis with UV detection, derivatization with a UV-active compound is required. Benzylation, using a reagent like benzyl alcohol, introduces a benzene ring onto the this compound molecule. scirp.orgsemanticscholar.org This allows the derivative to be detected by a UV detector, providing an alternative to GC-based methods. scirp.orgsemanticscholar.org
The optimization of these sample preparation and derivatization steps is crucial for developing sensitive and reliable methods for the quantitative analysis of this compound in complex biological samples. The choice of the specific method depends on the analytical instrumentation available and the specific goals of the research.
The following table summarizes various strategies that can be optimized for this compound analysis:
| Step | Technique/Method | Reagents/Sorbents | Purpose & Considerations |
| Extraction | Solvent Extraction | Methanol/Water, Ethanol/Water | To solubilize this compound from the biological matrix. The ratio of organic solvent to water needs to be optimized for maximum recovery. |
| Ultrasound-Assisted Extraction (UAE) | Methanol/Water, Ethanol/Water | Utilizes ultrasonic waves to enhance extraction efficiency and reduce time. | |
| Cleanup | Solid-Phase Extraction (SPE) | C18 (Reversed-Phase), Anion Exchange | To remove interfering compounds. The choice of sorbent and elution solvents is critical for selective purification. |
| Derivatization (for GC-MS) | Silylation | MSTFA, BSTFA | To increase volatility by converting hydroxyl groups to TMS-ethers. Requires anhydrous conditions. |
| Alditol Acetate Formation | Acetic Anhydride, 1-methylimidazole | To create stable, volatile acetate esters. A robust and widely used method for sugar alcohols. | |
| Derivatization (for HPLC-UV) | Benzylation | Benzyl alcohol, NaOH | To introduce a UV-active chromophore for detection by HPLC-DAD/UV. |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of D-Apiitol?
To ensure accurate characterization, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) for structural elucidation with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) for purity assessment. Mass spectrometry (MS) can confirm molecular weight and fragmentation patterns. For reproducibility, document solvent systems, column specifications, and calibration standards in the methods section, adhering to guidelines for experimental rigor .
Q. How should researchers design initial experiments to assess this compound’s stability under varying physiological conditions?
Conduct accelerated stability studies by exposing this compound to controlled temperature, pH, and light conditions. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can monitor thermal stability. Include negative controls and triplicate runs to ensure data reliability .
Q. What protocols are essential for ensuring reproducibility in this compound synthesis?
Standardize reaction conditions (e.g., temperature, solvent ratios, and catalyst loading) and document deviations. Use Design of Experiments (DOE) to identify critical variables affecting yield. Publish detailed synthetic procedures in the main text (for novel compounds) or supplementary materials (for established methods), including characterization data for intermediates .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and conformational changes. Validate predictions with in vitro assays (e.g., surface plasmon resonance or isothermal titration calorimetry). For dynamic interactions, use molecular dynamics (MD) simulations to study time-dependent behavior. Cross-reference computational results with crystallographic data if available, addressing discrepancies through iterative refinement .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Perform meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays). If discrepancies persist, conduct blinded, multi-center studies to minimize bias. Transparently report negative results and limitations in discussion sections .
Q. How can researchers optimize this compound’s pharmacokinetic profile for in vivo studies?
Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption, distribution, metabolism, and excretion (ADME). Experimentally validate predictions via rodent pharmacokinetic studies, measuring plasma concentration-time curves. Adjust formulations (e.g., nano-encapsulation or prodrug derivatives) to enhance bioavailability. Document all parameters in supplementary materials for reproducibility .
Methodological Frameworks
Q. What frameworks guide hypothesis formulation for this compound’s mechanism of action?
Apply the PICOT framework to define:
Q. How to identify research gaps in this compound’s application to novel therapeutic areas?
Perform systematic literature reviews using databases like PubMed and SciFinder, focusing on understudied pathways or diseases. Use text-mining tools (e.g., VOSviewer) to map keyword co-occurrence networks. Prioritize gaps where this compound’s structural analogs show promise but remain unexplored .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and goodness-of-fit metrics (e.g., R²). For multi-parametric data, apply multivariate analysis (e.g., principal component analysis) to identify confounding variables. Adhere to MIAME or ARRIVE guidelines for data transparency .
Q. How to ensure ethical reporting of negative or inconclusive results in this compound research?
Publish negative findings in dedicated journals (e.g., Journal of Negative Results) or as supplementary materials. Clearly distinguish between technical failures (e.g., assay interference) and biologically insignificant results. Discuss implications for future research directions in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
